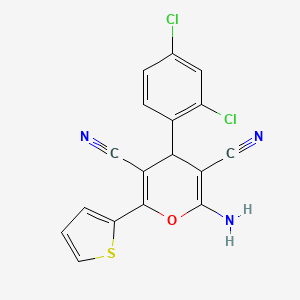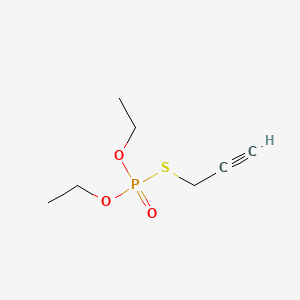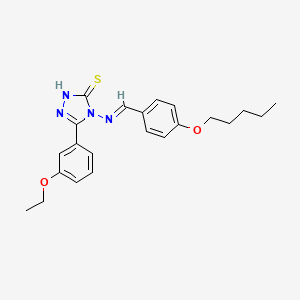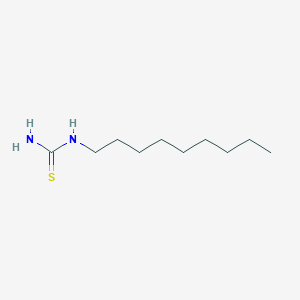![molecular formula C22H18N4S B12007447 4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007447.png)
4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, often referred to as m-MTDATA , is a starburst π-conjugated molecule. Its chemical formula is C₅₇H₄₈N₄ . m-MTDATA is widely used in optoelectronic devices due to its excellent electron-donor characteristics . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
準備方法
Synthetic Routes:: m-MTDATA can be synthesized using various methods. One common approach involves the reaction of triphenylamine (TPA) building blocks. The specific synthetic route may vary, but it typically includes the condensation of N-phenyl-3-methylbenzenamine with biphenyl-4-carbaldehyde. The resulting compound undergoes cyclization to form m-MTDATA.
Reaction Conditions:: The reaction conditions for m-MTDATA synthesis depend on the specific protocol used. Solvents, temperatures, and catalysts play crucial roles in achieving high yields.
Industrial Production:: While industrial-scale production details are proprietary, laboratories and manufacturers optimize the synthesis for large-scale production to meet commercial demands.
化学反応の分析
Reaction Types:: m-MTDATA can participate in various chemical reactions, including oxidation, reduction, and substitution. Its π-conjugated system allows for diverse reactivity.
Common Reagents and Conditions::Oxidation: Oxidizing agents like peroxides or metal oxides.
Reduction: Reducing agents such as hydrides (e.g., LiAlH₄).
Substitution: Halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., amines).
Major Products:: The specific products depend on the reaction type. For example:
- Oxidation: Formation of imine or amine oxide derivatives.
- Reduction: Generation of amine or hydrazine derivatives.
- Substitution: Replacement of hydrogen atoms with halogens or other groups.
科学的研究の応用
m-MTDATA finds applications in various fields:
Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Sensors: Its electron-donating properties make it suitable for chemical sensors.
Photovoltaics: Enhances charge transport in solar cells.
作用機序
m-MTDATA’s effects stem from its electron-donating ability. It facilitates charge transport, improving device performance. Molecular targets and pathways depend on the specific application (e.g., OLEDs, sensors).
類似化合物との比較
While m-MTDATA is unique due to its starburst structure, similar compounds include:
Triphenylamine (TPA): The parent compound from which m-MTDATA is derived.
Other π-Conjugated Materials: Such as carbazoles, fluorenes, and phenothiazines.
特性
分子式 |
C22H18N4S |
|---|---|
分子量 |
370.5 g/mol |
IUPAC名 |
3-(4-methylphenyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H18N4S/c1-16-7-11-20(12-8-16)21-24-25-22(27)26(21)23-15-17-9-13-19(14-10-17)18-5-3-2-4-6-18/h2-15H,1H3,(H,25,27)/b23-15+ |
InChIキー |
SNGFOGOQMDVBJC-HZHRSRAPSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007364.png)
![1',3'-Dihydrospiro[1,3-dioxolane-2,2'-indene]](/img/structure/B12007370.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12007378.png)


![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007397.png)




![N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine](/img/structure/B12007444.png)

![Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]-](/img/structure/B12007459.png)

